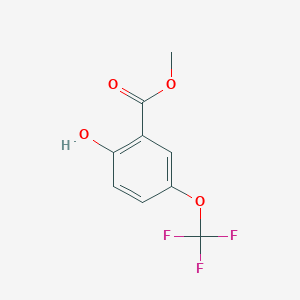

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Description

Significance of Fluorinated Aromatic Systems in Contemporary Chemical Synthesis

Fluorinated aromatic systems are of paramount importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. The introduction of fluorine or fluorine-containing groups, such as trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃), into an aromatic ring can dramatically alter a molecule's physicochemical properties. mdpi.comnih.gov These changes include modifications in lipophilicity, metabolic stability, acidity/basicity, and molecular conformation. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts enhanced thermal and metabolic stability to the molecule. mdpi.com Furthermore, the high electronegativity of fluorine can influence the electronic environment of the aromatic ring, affecting its reactivity and interactions with biological targets. researchgate.net This strategic use of fluorine allows chemists to fine-tune the properties of organic compounds, leading to the development of more effective pharmaceuticals and advanced materials. mdpi.com

Overview of Salicylate (B1505791) and Trifluoromethoxy Moieties in Molecular Design

The salicylate framework, characterized by a 2-hydroxybenzoic acid structure, is a well-established pharmacophore found in a multitude of therapeutic agents, most notably aspirin. Salicylates are recognized for their anti-inflammatory, analgesic, and antipyretic properties. nih.govtandfonline.com The arrangement of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding and provides a scaffold that can be readily modified to modulate biological activity and pharmacokinetic profiles. nih.gov

The trifluoromethoxy (-OCF₃) group, while less common than its trifluoromethyl (-CF₃) counterpart, offers unique and highly desirable properties in molecular design. It is one of the most lipophilic substituents used in medicinal chemistry, even more so than the trifluoromethyl group, which can significantly enhance a molecule's ability to cross biological membranes. mdpi.comresearchgate.net The -OCF₃ group is also a strong electron-withdrawing group, influencing the electronic character of the aromatic ring. It serves as a metabolically stable alternative to a methoxy (B1213986) group, as it is more resistant to enzymatic breakdown. mdpi.com The combination of high lipophilicity and metabolic stability makes the trifluoromethoxy moiety a valuable tool for optimizing drug candidates. nih.gov

Research Trajectories for Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest clear trajectories for future investigation. The compound serves as a valuable building block for more complex molecules. Research efforts are likely to focus on several key areas:

Medicinal Chemistry: Given the established biological activity of salicylates and the property-enhancing effects of the trifluoromethoxy group, this compound is a prime candidate for derivatization to create new therapeutic agents. Research would likely explore its potential as a scaffold for novel anti-inflammatory drugs, analgesics, or agents targeting other biological pathways where the physicochemical properties imparted by the -OCF₃ group could be advantageous.

Organic Synthesis: The reactivity of the salicylate's phenolic hydroxyl and ester groups allows for a variety of chemical transformations. Research in this area would involve using this compound as a starting material to synthesize more complex fluorinated aromatic compounds, which are in high demand as intermediates in the pharmaceutical and agrochemical industries.

Materials Science: Aromatic esters are utilized in the development of polymers and liquid crystals. The introduction of the trifluoromethoxy group could lead to materials with enhanced thermal stability and unique electronic properties, opening avenues for research into new high-performance materials.

The exploration of this compound and its derivatives stands at the intersection of fluorine chemistry, medicinal research, and synthetic methodology, promising a rich field for future scientific discovery.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDLKMOBRCADAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of Methyl 2 Hydroxy 5 Trifluoromethoxy Benzoate and Analogs

Regioselective Functionalization Approaches to Substituted Benzoate (B1203000) Esters

Achieving the desired substitution pattern on the benzoate framework is paramount. This involves precise control over the introduction of both the hydroxyl and the trifluoromethoxy groups.

Ortho-Hydroxylation Strategies for Benzoate Derivatives

The introduction of a hydroxyl group specifically at the ortho position to an existing ester group on a benzene (B151609) ring is a critical step. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for such regioselective transformations.

One notable strategy involves the use of a Ruthenium(II) catalyst. organic-chemistry.org This method facilitates the direct ortho-hydroxylation of benzoate esters, where the ester group itself acts as a directing group, guiding the hydroxylation to the adjacent C-H bond. Key to this transformation is the use of a specific co-solvent system, typically trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), along with a suitable oxidant. organic-chemistry.org This approach is valued for its excellent reactivity, tolerance of various functional groups, and ability to produce high yields of the desired hydroxylated arenes. organic-chemistry.org

| Factor | Role/Specification | Significance | Reference |

|---|---|---|---|

| Catalyst | Ruthenium(II) complexes, e.g., [RuCl2(p-cymene)]2 | Enables C-H bond activation and directs hydroxylation. | organic-chemistry.orgresearchgate.net |

| Directing Group | Ester functionality (e.g., methyl benzoate) | Ensures high regioselectivity for the ortho position. | organic-chemistry.org |

| Solvent System | TFA/TFAA co-solvents | Crucial for reaction efficiency and substrate solubility. | organic-chemistry.org |

| Oxidant | Potassium persulfate, Selectfluor, or PhI(CF3CO2)2 | Facilitates the catalytic cycle and introduction of the oxygen atom. | organic-chemistry.orgresearchgate.net |

Iron-based systems also provide a pathway for ortho-hydroxylation. For instance, non-heme iron complexes have been shown to hydroxylate benzoic acids using hydrogen peroxide as the oxidant under mild conditions. rsc.orgnih.gov This method offers a potentially more sustainable approach to producing salicylic (B10762653) acid derivatives. rsc.orgnih.gov The reaction proceeds with the iron center mediating the oxygen transfer to the aromatic ring. rsc.org

Introduction of Trifluoromethoxy Functionalities on Aromatic Rings

The trifluoromethoxy (OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. nih.govnih.gov Its introduction onto an aromatic ring can be challenging but several reliable methods have been developed.

A prevalent and versatile method for synthesizing aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates or dithiocarbonates. mdpi.comelsevierpure.comoup.com This process typically involves two key steps:

Xanthate Formation: A phenolic precursor is reacted with a base and carbon disulfide, followed by treatment with methyl iodide to form an S-methyl xanthate.

Desulfurization-Fluorination: The xanthate is then treated with a fluorinating agent, such as 70% HF/pyridine, and an N-haloimide oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin). mdpi.comcapes.gov.br This step cleaves the C-S bonds and introduces fluorine atoms to form the OCF₃ group.

This route is applicable to a wide range of aromatic compounds and is suitable for large-scale production. mdpi.com

Direct trifluoromethylation of a hydroxyl group on a phenolic precursor is another strategic approach. This avoids the need for pre-functionalization required in the desulfurization route.

Several reagents and catalyst systems are effective for this transformation:

Silver-Mediated Trifluoromethylation: This method utilizes a nucleophilic CF₃ source, such as trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF₃, Ruppert-Prakash reagent), in the presence of a silver salt (e.g., AgOTf) and an oxidant. nih.govmdpi.com The silver mediates the oxidative cross-coupling reaction, which tolerates a wide array of functional groups. mdpi.com

Hypervalent Iodine Reagents: Togni and Umemoto reagents are electrophilic CF₃ sources that can react with phenols. nih.govmdpi.com For instance, Togni reagent II has been successfully used for the O-trifluoromethylation of N-aryl-N-hydroxyacetamides, which then undergo a rearrangement to yield ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.gov

Two-Step Xanthate Conversion: A modified, milder version of the desulfurization-fluorination protocol has been developed. Phenols are first converted to their corresponding xanthates using specialized imidazolium (B1220033) methylthiocarbonothioyl salts. These xanthates are then transformed into trifluoromethyl ethers under milder conditions than traditional protocols, making the process more suitable for sensitive or complex molecules. nih.gov

| Method | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Silver-Mediated | TMSCF₃, Silver Salt (e.g., AgOTf), Oxidant | Mild conditions; tolerates diverse functional groups. | nih.govmdpi.com |

| Hypervalent Iodine | Togni or Umemoto Reagents | Direct electrophilic trifluoromethylation; can involve rearrangement. | nih.govmdpi.com |

| Sequential Xanthalation | Imidazolium methylthiocarbonothioyl salts, Fluorinating agent | Operationally simple; milder conditions for xanthate conversion. | nih.gov |

Decarboxylative strategies offer an alternative route where a carboxylic acid group serves as a precursor to the trifluoromethyl ether. One such method is the fluorodecarboxylation of aryloxydifluoroacetic acids. nih.govresearchgate.net In this approach, a phenol (B47542) is first converted to an aryloxydifluoroacetic acid. This intermediate is then treated with a reagent like silver(II) fluoride (B91410) (AgF₂), which acts as both an oxidant to induce decarboxylation and a fluorine source to complete the formation of the trifluoromethyl ether. researchgate.net This method is advantageous as it starts from readily available phenols and uses a single reagent for the key transformation. nih.govresearchgate.net

Esterification Protocols for Methyl Benzoate Derivatives

The final step in synthesizing the target molecule is the formation of the methyl ester. For a precursor like 2-hydroxy-5-(trifluoromethoxy)benzoic acid, the most common and direct method is Fischer-Speier esterification.

This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). teachnlearnchem.comma.eduorganic-chemistry.org The reaction is an equilibrium process. organic-chemistry.org To drive the reaction towards the formation of the ester, an excess of methanol is typically used, or the water formed as a byproduct is removed from the reaction mixture. ma.eduorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. ma.edu Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. ma.edu This method is robust and widely applicable to a variety of substituted benzoic acids. researchgate.netresearchgate.net

Multicomponent and Catalytic Approaches in Fluorinated Aromatic Synthesis

Catalytic methods have become indispensable for the efficient and selective synthesis of fluorinated aromatic compounds. These approaches offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical methods, which often rely on harsh reagents like antimony trifluoride or sulfur tetrafluoride. beilstein-journals.org

Transition metal catalysis provides a powerful platform for the formation of carbon-trifluoromethoxy (C-OCF₃) bonds. While palladium-catalyzed cross-coupling reactions are well-established for many transformations, the synthesis of aryl trifluoromethyl ethers has seen significant progress using other metals, notably silver and copper.

A pivotal development in this area was the silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids. This was the first report of a transition-metal-mediated cross-coupling to form a Caryl–OCF₃ bond. harvard.edunih.gov The reaction proceeds by treating aryl stannanes or arylboronic acids with a silver(I) salt and a source of the trifluoromethoxide anion. harvard.edu This method is effective for a range of electron-rich, electron-poor, and sterically hindered aromatic substrates. harvard.edu For arylboronic acids, the process typically involves a two-step, one-pot procedure where an aryl silver intermediate is first formed. harvard.edu

Similarly, copper-mediated and catalyzed reactions have been developed for the trifluoromethylation of arylboronic acids, which are precursors to related fluorinated aromatics. nih.govcas.cn These reactions can often be performed at room temperature, are tolerant of various functional groups, and use oxygen from the air as the terminal oxidant, making them highly practical for synthetic chemists. nih.gov

| Arylboronic Acid Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethoxy)benzene | 81 |

| 4-Biphenylboronic acid | 4-(Trifluoromethoxy)-1,1'-biphenyl | 79 |

| 4-Acetylphenylboronic acid | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | 75 |

| 3,5-Dimethylphenylboronic acid | 1,3-Dimethyl-5-(trifluoromethoxy)benzene | 74 |

| 2-Naphthylboronic acid | 2-(Trifluoromethoxy)naphthalene | 65 |

| 4-(tert-Butyl)phenylboronic acid | 1-(tert-Butyl)-4-(trifluoromethoxy)benzene | 61 |

The application of enzymes in organofluorine chemistry is an emerging field with significant potential for sustainable and highly selective synthesis. While direct enzymatic trifluoromethoxylation of aromatic rings has not yet been established, researchers are engineering enzymes to perform novel abiotic (non-natural) transformations to create C-F bonds.

For instance, engineered cytochrome P450 enzymes have been developed to catalyze reactions beyond their natural function of hydroxylation. nih.goviitk.ac.inyoutube.com Some variants can now promote trifluoromethylation reactions. nih.gov One study demonstrated that an engineered P450 could catalyze the transfer of a trifluoromethyl carbene to the alkenes of monoterpenes, creating trifluoromethylated cyclopropane (B1198618) derivatives. nih.gov Similarly, nonheme iron enzymes have been engineered to generate trifluoromethyl radicals from hypervalent iodine(III) reagents, which can then be used in enantioselective alkene difunctionalization reactions. chemrxiv.orgnih.govresearchgate.net

These examples, while not direct aromatic trifluoromethoxylation, showcase the growing capability of biocatalysis to generate reactive fluorine-containing species under mild, biological conditions. The challenge remains in directing this reactivity towards the C-O bond formation required for trifluoromethoxy ethers. Current research on P450-catalyzed defluorination of aromatic fluorides provides insight into the enzyme's ability to interact with fluorinated substrates, suggesting that future protein engineering efforts may unlock pathways for direct trifluoromethoxylation. manchester.ac.ukresearchgate.net

Advanced Synthetic Methodologies for Related Fluorinated Aromatic Compounds

Recent innovations in synthetic chemistry have provided advanced tools for the synthesis of fluorinated aromatics, moving beyond traditional cross-coupling methods. These methodologies often provide novel reactivity and enable the functionalization of substrates that are incompatible with other methods.

One of the most significant advances is the use of visible-light photoredox catalysis for the direct C-H trifluoromethoxylation and trifluoromethylation of arenes. goettingen-research-online.deacs.orgnih.govnih.govresearchgate.net This strategy allows for the generation of trifluoromethoxy nih.gov or trifluoromethyl radicals nih.gov under exceptionally mild conditions, often at room temperature using simple light sources. These radicals can then add to unactivated aromatic and heteroaromatic rings, bypassing the need for pre-functionalized substrates like aryl halides or boronic acids. nih.gov This approach is highly valued for its operational simplicity and its applicability to the late-stage functionalization of complex molecules. nih.gov

Another sophisticated strategy involves intramolecular rearrangement. A method for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed that proceeds through a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular migration of the -OCF₃ group to the ortho position of the aromatic ring. nih.govsemanticscholar.org This protocol provides regioselective access to a valuable class of building blocks that can be difficult to obtain through other means. The reaction is operationally simple, uses stable reagents, and demonstrates high tolerance for other functional groups. nih.gov

Elucidation of Reactivity and Reaction Mechanisms of Methyl 2 Hydroxy 5 Trifluoromethoxy Benzoate

Mechanistic Investigations of Ester Hydrolysis and Solvolysis

The hydrolysis of the methyl ester group in Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a fundamental reaction that proceeds via a nucleophilic acyl substitution mechanism. This process involves the cleavage of the acyl-oxygen bond and is influenced significantly by the electronic properties of the substituents on the aromatic ring.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. The reaction with a negatively charged nucleophile, such as a hydroxide (B78521) ion in alkaline hydrolysis, typically follows a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., OH⁻) on the electrophilic carbonyl carbon of the ester. This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the expulsion of the leaving group, which in this case is the methoxide (B1231860) ion (⁻OCH₃). masterorganicchemistry.com The methoxide ion is then protonated by the solvent or in a subsequent workup step to form methanol (B129727).

Under acidic conditions, the mechanism is slightly different. The carbonyl oxygen is first protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the activated carbonyl group. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. libretexts.org

Table 1: General Steps in Base-Catalyzed Ester Hydrolysis

| Step | Description | Mechanism |

|---|---|---|

| 1 | Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon. |

| 2 | Formation of Tetrahedral Intermediate | A transient, negatively charged intermediate is formed. |

| 3 | Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group. |

| 4 | Proton Transfer | The methoxide ion is protonated to form methanol, and the carboxylate is protonated in a final workup step to yield the carboxylic acid. |

The rate of ester hydrolysis is highly sensitive to the electronic effects of substituents on the acyl portion of the molecule. The presence of the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group at the para-position relative to the ester has a profound impact on the reaction kinetics.

Electron-withdrawing groups enhance the rate of nucleophilic acyl substitution. scispace.comresearchgate.net The trifluoromethoxy group exerts a powerful negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon of the ester group. mdpi.com This increased partial positive charge on the carbonyl carbon makes it more electrophilic and thus more susceptible to attack by nucleophiles.

Computational studies have shown that fluoro-substituted esters undergo significantly accelerated hydrolysis compared to their non-substituted counterparts. scispace.com The presence of a trifluoromethyl group, whether in the acyl or the alcohol portion of the ester, substantially increases the hydrolysis rate. scispace.comresearchgate.net The trifluoromethoxy group is expected to have a similar accelerating effect. This kinetic enhancement is attributed to the stabilization of the negatively charged tetrahedral intermediate formed during the reaction. The electron-withdrawing substituent helps to delocalize the negative charge, lowering the activation energy of the rate-determining step (the nucleophilic attack). nih.gov

Table 2: Expected Electronic Effects of Substituents on Hydrolysis Rate

| Substituent | Position Relative to Ester | Electronic Effect | Expected Impact on Hydrolysis Rate |

|---|---|---|---|

| -OH | ortho | Electron-donating (resonance), Electron-withdrawing (inductive) | Overall activating effect on the ring, but its direct effect on the ester is complex. Intramolecular hydrogen bonding may play a role. |

| -OCF₃ | para | Strongly electron-withdrawing (inductive) | Significant rate acceleration. |

Reactions Involving the Aromatic Core and Trifluoromethoxy Group

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents. The trifluoromethoxy group itself can also participate in specific chemical transformations, although these often require harsh conditions or specialized reagents.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present. libretexts.org

Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group. It donates electron density to the ring via resonance, stabilizing the cationic intermediate (the sigma complex) when the attack occurs at the ortho and para positions. libretexts.org

Trifluoromethoxy (-OCF₃) group: This group is strongly deactivating due to the powerful inductive electron withdrawal by the fluorine atoms. While the oxygen has lone pairs that could theoretically donate via resonance, this effect is greatly diminished by the fluorine atoms. It is generally considered a meta-director for EAS reactions, similar to the trifluoromethyl (-CF₃) group. youtube.com

Methyl Ester (-COOCH₃) group: This is a deactivating, meta-directing group.

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and the presence of a good leaving group (such as a halide). nih.gov The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.

However, the parent molecule, this compound, does not possess a conventional leaving group on the aromatic ring. While SNAr is therefore unlikely under standard conditions, reactions have been documented where a trifluoromethyl group can act as a leaving group in SNAr reactions, particularly when the ring is highly activated by other substituents. acs.org It is conceivable that under forcing conditions with strong nucleophiles, the trifluoromethoxy group itself could potentially be displaced, although this would be a challenging transformation.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethoxy group generally robust and resistant to cleavage. mdpi.comrsc.org However, significant progress has been made in the field of C-F bond activation, enabling the selective functionalization of trifluoromethyl and, by extension, trifluoromethoxy groups.

These transformations often rely on transition-metal catalysis, photoredox catalysis, or the use of strong Lewis acids. rsc.orgresearchgate.netresearchgate.net For example, methods have been developed for the catalytic reduction of Ar-CF₃ to Ar-CF₂H, selectively activating a single C-F bond. rsc.org Other reactions include defluorinative alkylation, allylation, and carboxylation. researchgate.netnih.gov

While many of these methods have been developed for trifluoromethylarenes (Ar-CF₃), the principles could potentially be extended to aryl trifluoromethoxy ethers (Ar-OCF₃). Such reactions would likely involve the formation of radical intermediates or interaction with a low-valent metal catalyst to achieve the difficult C-F bond cleavage. These advanced synthetic methods offer a potential route to modify the trifluoromethoxy group, converting it into other difluoro- or monofunctionalized moieties, thereby diversifying the chemical space accessible from this starting material.

Radical-Mediated Transformations

The introduction of a trifluoromethoxy (-OCF3) group into aromatic compounds can significantly influence their reactivity in radical-mediated transformations. The -OCF3 group is known for its strong electron-withdrawing nature, which can affect the stability of radical intermediates and the regioselectivity of radical attack. While specific studies on the radical-mediated transformations of this compound are not extensively documented, the reactivity can be inferred from studies on related trifluoromethoxylated aromatic compounds.

Recent advancements have highlighted methods for the direct trifluoromethoxylation of arenes via radical pathways, often employing photoredox catalysis to generate trifluoromethoxy radicals (•OCF3) under mild conditions. nih.gov These radicals can then add to aromatic rings. For this compound, the directing effects of the existing substituents would play a crucial role. The hydroxyl group is a strong activating group and ortho-, para-director, while the methyl ester is a deactivating group and meta-director. The trifluoromethoxy group is also deactivating and meta-directing for electrophilic attack, but its influence on radical addition can be more complex.

The stability of potential radical intermediates is a key factor. For instance, the formation of a phenoxy radical by abstraction of the hydrogen atom from the hydroxyl group is a plausible transformation. The stability of such a phenoxy radical would be influenced by the electron-withdrawing -OCF3 group at the para position. Generally, electron-withdrawing groups can destabilize carbon-centered radicals but may have a more nuanced effect on oxygen-centered radicals.

Below is a table summarizing the outcomes of radical trifluoromethoxylation on various substituted arenes, which can provide insights into the potential reactivity of this compound.

| Substrate | Radical Source | Catalyst/Conditions | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Bis(trifluoromethyl)peroxide (BTMP) | Visible light photoredox catalysis | Trifluoromethoxylated benzonitriles | 69 | nih.gov |

| Methyl Benzoate (B1203000) | Bis(trifluoromethyl)peroxide (BTMP) | Visible light photoredox catalysis | Trifluoromethoxylated methyl benzoates | 73 | nih.gov |

| Iodobenzene | Bis(trifluoromethyl)peroxide (BTMP) | Visible light photoredox catalysis | Trifluoromethoxylated iodobenzenes | 4 | nih.gov |

| Various Arenes | N-trifluoromethoxy-pyridinium salt | Photoredox catalyst | Aryl trifluoromethyl ethers | N/A | researchgate.net |

Transformations of the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for chemical transformations, including etherification and esterification. These reactions allow for the modification of the compound's properties. The electronic environment of the phenol (B47542), influenced by the electron-withdrawing trifluoromethoxy and methyl ester groups, will affect the nucleophilicity of the hydroxyl group.

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The presence of the electron-withdrawing -OCF3 group would increase the acidity of the phenolic proton, facilitating phenoxide formation.

Esterification: The hydroxyl group can also undergo esterification to form a new ester functionality. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

The table below provides examples of typical transformations of the hydroxyl group in salicylic (B10762653) acid derivatives, which are analogous to the expected reactivity of this compound.

| Starting Material | Reagent | Conditions | Product | Description | Reference |

|---|---|---|---|---|---|

| Salicylic Acid | Methanol | Acid catalyst (e.g., H₂SO₄) | Methyl Salicylate (B1505791) | Fischer esterification of the carboxylic acid group. | ma.edu |

| Salicylic Acid | Dimethyl Carbonate | Zeolite catalyst | Methyl Salicylate | Esterification of the carboxylic acid group. | iitm.ac.in |

| Salicylic Acid | Acetic Anhydride | Acid catalyst | Acetylsalicylic Acid | Esterification of the hydroxyl group. | researchgate.net |

Enzyme-Catalyzed Reactions and Arene Oxide Intermediates

The metabolism of aromatic compounds in biological systems is often mediated by enzymes such as cytochrome P450 monooxygenases. mdpi.com These enzymes can catalyze the hydroxylation of aromatic rings, a process that is believed to proceed through highly reactive arene oxide intermediates. wikipedia.org The presence of the trifluoromethoxy group on the aromatic ring of this compound is expected to influence its susceptibility to and the outcome of such enzymatic reactions. The trifluoromethoxy group is known to increase metabolic stability compared to a methoxy (B1213986) group due to the strength of the C-F bonds. nih.gov

NIH Shift Phenomena

A characteristic feature of the enzymatic hydroxylation of aromatic compounds is the "NIH shift," an intramolecular migration of a substituent (typically hydrogen, deuterium, or a halogen) on the aromatic ring during the hydroxylation process. taylorandfrancis.comgovst.edu This phenomenon provides strong evidence for the formation of an arene oxide intermediate. taylorandfrancis.com Upon enzymatic epoxidation of the aromatic ring, the resulting arene oxide can rearrange. The opening of the epoxide ring to form a carbocation intermediate is followed by a 1,2-hydride (or other substituent) shift and subsequent tautomerization to yield the hydroxylated aromatic product.

For a substrate like this compound, enzymatic hydroxylation could potentially occur at various positions on the ring. If hydroxylation were to occur at a position adjacent to a substituent, an NIH shift of that substituent might be observed. Research on other fluorinated aromatic compounds has shown that fluorine atoms can undergo the NIH shift during metabolic oxidation. taylorandfrancis.com

The table below summarizes findings related to the NIH shift in the metabolism of various aromatic substrates, illustrating the general mechanism.

| Substrate | Enzyme System | Observed Migration | Intermediate | Significance | Reference |

|---|---|---|---|---|---|

| Deuterium-labeled Naphthalene | Cytochrome P450 | Deuterium | Arene Oxide | Classic example demonstrating the NIH shift. | taylorandfrancis.com |

| Fluorine-substituted Aromatic Drug (GW420867X) | In vivo metabolism | Fluorine | Arene Oxide | Demonstrates that halogen atoms can undergo the NIH shift. | taylorandfrancis.com |

| Deuterated monosubstituted benzenes | Ammonia monooxygenase | Deuterium and Hydrogen | Radical or carbocation intermediate (arene oxide debated) | Suggests alternative mechanisms to arene oxide formation in some enzymatic hydroxylations. | core.ac.uk |

Cycloaddition Reactions of Arene Oxides

Arene oxides are not only intermediates in metabolic pathways but also reactive dienes that can participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net The formation of an arene oxide from this compound would create a strained, non-aromatic system that could potentially react with dienophiles.

The facial selectivity of such cycloaddition reactions is an important stereochemical consideration. Studies on benzene (B151609) oxide have shown that cycloaddition often occurs anti to the epoxide ring. researchgate.net The substituents on the arene oxide, in this case, a hydroxyl, a methyl ester, and a trifluoromethoxy group, would influence the electronics and sterics of the diene system, thereby affecting the rate and regioselectivity of the Diels-Alder reaction. The electron-withdrawing nature of the trifluoromethoxy and methyl ester groups would likely decrease the electron density of the diene, potentially making it less reactive towards electron-poor dienophiles but more reactive towards electron-rich ones.

The following table presents examples of Diels-Alder reactions involving benzene oxides, which serve as a model for the potential reactivity of an arene oxide derived from this compound.

| Arene Oxide | Dienophile | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzene Oxide | N-Phenylmaleimide | Diels-Alder [4+2] Cycloaddition | Bicyclic adduct | Addition occurs exclusively anti to the epoxide oxygen. | researchgate.net |

| Benzene Oxide | Dimethyl acetylenedicarboxylate | Diels-Alder [4+2] Cycloaddition | Bicyclic adduct | Demonstrates reactivity with acetylenic dienophiles. | researchgate.net |

| 1,2-Dimethyl-1,3,5-cyclohexatriene 1,2-oxide | N-Phenylmaleimide | Diels-Alder [4+2] Cycloaddition | Substituted bicyclic adduct | Substituent effects on reactivity and selectivity. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Hydroxy 5 Trifluoromethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, including Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR, were not found in the provided search results. Consequently, a specific analysis and the creation of data tables for this compound are not possible.

Specific ¹H NMR spectral data, including chemical shifts, multiplicities, coupling constants, and integration for this compound, are not available in the provided search results.

Specific ¹³C NMR spectral data, detailing the chemical shifts of the carbon atoms in this compound, are not available in the provided search results.

Specific ¹⁹F NMR spectral data for the trifluoromethoxy group of this compound are not available in the provided search results.

Information regarding the application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound is not available in the provided search results.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound was found in the provided search results. Therefore, a discussion of its crystal structure and conformational analysis is not possible.

Details on the crystal system, space group, unit cell dimensions, and molecular conformation of this compound are not available.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound inherently possesses functionalities that are prone to engaging in various intermolecular interactions, which are crucial in determining its physical properties and crystal packing.

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in the molecule makes it a prime candidate for both donating and accepting hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl group and the trifluoromethoxy group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding is expected to occur between the phenolic hydroxyl group and the adjacent ester's carbonyl oxygen, a common feature in ortho-hydroxy benzoates. Intermolecularly, molecules of this compound could form dimers or more extensive networks through hydrogen bonding between the hydroxyl group of one molecule and the carbonyl or trifluoromethoxy oxygen of another.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. For this compound, the FTIR spectrum would be expected to exhibit several characteristic absorption bands.

Expected FTIR Spectral Data:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | Phenolic hydroxyl | 3200-3600 (broad) |

| C-H stretch (aromatic) | Benzene (B151609) ring | 3000-3100 |

| C-H stretch (aliphatic) | Methyl group | 2850-2960 |

| C=O stretch | Ester carbonyl | 1680-1740 |

| C=C stretch | Aromatic ring | 1450-1600 |

| C-O stretch | Ester and ether | 1000-1300 |

| C-F stretch | Trifluoromethoxy group | 1100-1250 (strong) |

The broadness of the O-H stretching band would be indicative of hydrogen bonding. The precise position of the C=O stretching frequency can provide insights into the presence and strength of intramolecular hydrogen bonding; a lower wavenumber than expected for a free ester carbonyl would suggest such an interaction. The strong absorptions corresponding to the C-F stretching vibrations are a characteristic feature of fluorinated compounds.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage of the trifluoromethoxy group.

Hypothetical Fragmentation Data:

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Molecular ion of this compound |

| [M - 31]⁺ | Loss of a methoxy radical (•OCH₃) |

| [M - 59]⁺ | Loss of a carboxymethyl radical (•COOCH₃) |

| [M - 85]⁺ | Loss of a trifluoromethoxy radical (•OCF₃) |

High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the parent molecule and its fragments, confirming the identity of this compound with high accuracy.

Computational Chemistry and Theoretical Studies of Methyl 2 Hydroxy 5 Trifluoromethoxy Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the quantum mechanical properties of molecules. For Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, DFT calculations offer a detailed picture of its geometry, electronic landscape, and energetic properties, which are fundamental to its chemical nature.

Geometry optimization using DFT methods, such as with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), is the first step in characterizing the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, the optimized structure would reveal key bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientations of the hydroxyl, methyl ester, and trifluoromethoxy substituents are of particular interest. The interaction between the hydroxyl group and the adjacent methyl ester can lead to the formation of an intramolecular hydrogen bond, which would be reflected in a shorter O-H···O distance and a slight elongation of the covalent O-H bond.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C-O (ester C=O) | 1.21 Å | |

| C-O (ester O-CH3) | 1.35 Å | |

| C-O (trifluoromethoxy) | 1.37 Å | |

| C-F | 1.34 Å | |

| Bond Angle | C-O-H | 109.5° |

| O=C-O (ester) | 124.0° | |

| C-O-C (trifluoromethoxy) | 118.0° | |

| Dihedral Angle | C-C-C-O (ester) | ~180° |

| Note: These values are illustrative and would be determined from specific DFT calculations. |

DFT calculations are instrumental in mapping out the energetic landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, DFT can identify the most likely reaction pathways by determining the activation energies.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome. Locating and characterizing the transition state structure provides insight into the mechanism of the reaction. For example, in a reaction at the aromatic ring, the calculations would reveal whether the trifluoromethoxy and hydroxyl groups direct incoming electrophiles to specific positions and the relative energies of the corresponding transition states.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate or accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. This indicates that these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the methyl ester group and the aromatic ring, particularly influenced by the electron-withdrawing trifluoromethoxy group. This suggests these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These are representative values to illustrate the concept. |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netnih.gov It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netnih.gov In an MEP map, regions of negative potential are typically colored red and indicate an abundance of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group and the regions near the fluorine atoms of the trifluoromethoxy group would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction.

Mechanistic Probing Through Computational Simulations

Computational simulations, particularly those employing DFT methods, allow for the detailed exploration of reaction mechanisms. By simulating the step-by-step transformation of reactants into products, researchers can gain a dynamic understanding of the chemical processes involved. For this compound, simulations could be used to investigate the mechanisms of its synthesis or its subsequent reactions. These simulations can visualize the formation and breaking of bonds, the movement of atoms, and the changes in electronic structure throughout the course of a reaction. This provides a level of detail that is often difficult to obtain through experimental methods alone.

Quantitative Structure-Reactivity Relationships (QSRR) in Fluorinated Systems

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. In the context of fluorinated systems like this compound, QSRR studies can be developed to predict the reactivity of related compounds based on various calculated molecular descriptors. These descriptors can include electronic properties (such as atomic charges and orbital energies), steric parameters, and lipophilicity.

For a series of substituted benzoates, QSRR models can help in understanding how different substituents, like the trifluoromethoxy group, influence a particular reaction rate or equilibrium constant. By establishing a mathematical relationship between these descriptors and observed reactivity, it becomes possible to predict the behavior of new, unsynthesized compounds, thereby guiding future research and development.

Applications of Methyl 2 Hydroxy 5 Trifluoromethoxy Benzoate As a Synthetic Building Block and in Functional Materials Research

Role as a Precursor for Novel Fluorinated Aromatic Scaffolds

Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate serves as an important starting material for the synthesis of more complex fluorinated aromatic and heterocyclic scaffolds. The trifluoromethoxy (-OCF3) group is of growing interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. acs.org The presence of both a hydroxyl and a methyl ester group on the aromatic ring of this compound provides multiple reaction sites for further chemical transformations.

The hydroxyl group can be readily converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents onto the aromatic ring. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions to build larger molecular frameworks. Alternatively, the ester can be reduced to an alcohol, providing another point of diversification.

The trifluoromethoxy group itself is a powerful modulator of a molecule's physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the properties of the final products. nih.gov For instance, the trifluoromethoxy group can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism. nih.gov In the context of materials science, the incorporation of the trifluoromethoxy group can lead to materials with desirable properties such as high thermal stability and low dielectric constants. tandfonline.com

The synthesis of novel fluorinated building blocks is a rapidly developing area of research. beilstein-journals.org Compounds like this compound are valuable because they provide a platform for the construction of a wide variety of fluorinated scaffolds that would be difficult to access by other means. These scaffolds are then used to create new pharmaceuticals, agrochemicals, and advanced materials with improved performance characteristics.

Utility in the Synthesis of Advanced Polymer Precursors

The incorporation of fluorine-containing groups into polymers is a well-established strategy for creating materials with enhanced properties. nih.gov this compound, with its combination of a reactive phenol (B47542) group and a property-modifying trifluoromethoxy substituent, is a promising monomer for the synthesis of advanced polymers. The trifluoromethoxy group, in particular, can impart desirable characteristics such as increased thermal stability, improved solubility, and a lower dielectric constant. tandfonline.com

For example, this compound can be envisioned as a monomer in the synthesis of high-performance polymers such as poly(aryl ether ketones) (PAEKs) and polyimides. In these polymerization reactions, the hydroxyl group of this compound would react with an activated dihalide or a dianhydride, respectively, to form the polymer backbone. The bulky and electron-withdrawing trifluoromethoxy group would act as a pendant group on the polymer chain.

The presence of the trifluoromethoxy group can disrupt polymer chain packing, which can lead to increased solubility and a lower degree of crystallinity. researchgate.net This improved processability is a significant advantage in the manufacturing of polymer films and composites. Furthermore, the low polarizability of the C-F bond in the trifluoromethoxy group contributes to a lower dielectric constant and dielectric loss in the resulting polymer, making such materials suitable for applications in microelectronics and high-frequency communication systems. tandfonline.com

Research has shown that the introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups into polymer structures can significantly enhance their thermal properties. tandfonline.com Polymers containing these groups often exhibit high glass transition temperatures (Tg) and excellent thermal decomposition stability. tandfonline.com Therefore, polymers derived from this compound are expected to display excellent performance in demanding, high-temperature applications.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Class | Potential Co-monomer | Expected Polymer Backbone Linkage | Potential Enhanced Properties |

| Poly(aryl ether ketone) | 4,4'-Difluorobenzophenone | Aryl Ether Ketone | High thermal stability, low dielectric constant, good solubility |

| Polyimide | Pyromellitic dianhydride | Imide | Excellent thermal and oxidative stability, high mechanical strength |

| Polyester | Terephthaloyl chloride | Ester | Improved solubility, enhanced thermal properties |

Development of Specific Derivatization Reagents for Analytical Applications

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a common technique used to modify analytes to improve their volatility, thermal stability, and detectability. gcms.cz While there is no direct evidence in the reviewed literature of this compound being used as a derivatization reagent, its chemical structure suggests potential in this area.

The compound itself contains a hydroxyl group that would require derivatization for GC analysis, typically through silylation to form a more volatile trimethylsilyl (B98337) ether. nih.govyoutube.com However, the core structure of this molecule could be modified to create a new class of derivatization reagents. For instance, the methyl ester could be converted to a more reactive functional group, such as an acid chloride or an N-hydroxysuccinimide ester. This modified reagent could then be used to derivatize analytes containing hydroxyl or amino groups.

The key advantage of a derivatization reagent based on this scaffold would be the introduction of the trifluoromethoxy-phenyl moiety onto the analyte. This would offer several benefits for analysis by GC, especially with an electron capture detector (ECD) or a mass spectrometer (MS). The highly electronegative fluorine atoms in the trifluoromethoxy group would make the derivative highly responsive to an ECD, enabling trace-level detection.

For GC-MS analysis, the trifluoromethoxy-phenyl group would provide a characteristic mass spectral fragmentation pattern, aiding in the identification and quantification of the derivatized analyte. The presence of a unique and high-mass fragment would be particularly useful in distinguishing the analyte from background noise and interferences in complex biological or environmental samples. Fluorinated benzoates have been utilized as tracers in hydrological studies, analyzed by sensitive techniques like liquid chromatography-tandem mass spectrometry, highlighting the utility of fluorinated aromatic acids in trace analysis. nih.gov

Contribution to the Understanding of Fluorine Effects in Materials Chemistry

The study of fluorinated compounds is crucial for advancing our understanding of structure-property relationships in materials chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, lead to profound effects on the electronic structure, conformation, and intermolecular interactions of molecules. nih.govbeilstein-journals.org this compound, as a model compound, can contribute significantly to this understanding.

The trifluoromethoxy group is particularly interesting because it combines the strong inductive electron-withdrawing effect of the three fluorine atoms with the π-donating ability of the oxygen lone pairs. nih.gov This leads to a unique electronic profile that is different from both a simple methoxy (B1213986) group and a trifluoromethyl group. By systematically incorporating this compound into various molecular architectures, such as polymers and liquid crystals, researchers can probe how the trifluoromethoxy group influences key material properties. tandfonline.comtandfonline.com

For instance, in polymer chemistry, comparing the properties of polymers derived from this compound with their non-fluorinated or trifluoromethyl-substituted analogues can provide valuable insights into the role of the trifluoromethoxy group in determining properties like glass transition temperature, thermal stability, solubility, and dielectric constant. tandfonline.comresearchgate.net

In the field of liquid crystals, the introduction of a trifluoromethoxy group can affect the mesophase behavior and electro-optical properties. tandfonline.com Studies on chiral fluorinated benzoates have shown that the position of fluorine substitution has a significant impact on the clearing point and the temperature range of the liquid crystalline phases. tandfonline.comtandfonline.com By studying compounds derived from this compound, a deeper understanding of the subtle interplay between molecular structure and macroscopic material properties can be achieved.

Table 2: Physicochemical Properties Influenced by the Trifluoromethoxy Group

| Property | Influence of -OCF3 Group | Rationale |

| Lipophilicity | Increases | High hydrophobicity of the trifluoromethoxy substituent. nih.gov |

| Electronic Effect | Strong electron-withdrawing | High electronegativity of the fluorine atoms. nih.gov |

| Thermal Stability | Increases | High strength of the C-F bonds. tandfonline.com |

| Dielectric Constant | Decreases | Low polarizability of the C-F bonds. tandfonline.com |

| Solubility | Often increases | Disruption of intermolecular packing due to the bulky nature of the group. researchgate.net |

Analytical Methodologies for the Quantitative and Qualitative Assessment of Fluorinated Benzoate Esters in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and quantification of individual components within a mixture. For fluorinated benzoate (B1203000) esters, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for the analysis of non-volatile or thermally unstable compounds like Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For fluorinated benzoic acids and their esters, reversed-phase HPLC is commonly employed. ekb.egresearchgate.netresearchgate.netthermofisher.coms4science.at In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation of various fluorobenzoic acids has been successfully achieved using this setup, often with gradient elution to optimize resolution. ekb.egresearchgate.net Detection is frequently performed using a UV detector, as the benzene (B151609) ring in these compounds is a strong chromophore. ekb.egresearchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which allows for the determination of the analyte's mass-to-charge ratio, aiding in its definitive identification. researchgate.nets4science.at

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine) and an organic modifier (e.g., acetonitrile/methanol/water mixture) ekb.eg | Elutes the analytes from the column with increasing organic content. |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase. |

| Detection | UV at 205-254 nm ekb.egthermofisher.com or Mass Spectrometry (MS) researchgate.nets4science.at | Quantifies the analyte based on UV absorbance or provides mass information for identification. |

| Injection Volume | 3-10 µL | Introduces a precise amount of the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, molecules containing polar functional groups, such as the hydroxyl (-OH) group in this compound, are often not volatile enough for direct GC analysis. researchgate.net To overcome this, a derivatization step is necessary.

Derivatization involves a chemical reaction to convert the polar functional group into a less polar, more volatile, and more thermally stable group. researchgate.net A common method is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.orgrsc.orgmdpi.com After derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. rsc.orgrsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) rsc.org | Increases volatility and thermal stability by silylating the hydroxyl group. |

| Column | Fused silica capillary column (e.g., ZB-5MSi, 30 m x 0.25 mm i.d.) rsc.org | Separates volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow (e.g., 1.1 mL/min) rsc.org | Transports the sample through the column. |

| Oven Temperature Program | Programmed ramp (e.g., 40°C to 300°C) rsc.org | Optimizes the separation of compounds with different boiling points. |

| Ionization | Electron Ionization (EI) at 70 eV rsc.org | Fragments the analyte molecules for mass analysis. |

| Detection | Quadrupole Mass Spectrometer (Full Scan or SIM mode) | Identifies and quantifies the compound based on its mass spectrum. |

Total Organic Fluorine (TOF) Determination

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a robust technique for determining the total fluorine content in a sample. ifpmag.commeasurlabs.com The method involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which breaks the strong carbon-fluorine bonds and converts all organic fluorine into hydrogen fluoride (B91410) (HF). ifpmag.comwiley.com This gas is then trapped in an aqueous absorption solution. The resulting fluoride ions in the solution are subsequently quantified using ion chromatography. thermofisher.combattelle.org CIC is a destructive but highly sensitive method applicable to a wide range of sample matrices, including solids and liquids. measurlabs.comthermofisher.com While it doesn't identify the specific fluorine-containing compound, it provides a quantitative measure of the total organic fluorine present. measurlabs.com

| Step | Description | Key Parameter |

|---|---|---|

| 1. Sample Introduction | A precise amount of the solid or liquid sample is placed into a combustion boat. | Sample weight/volume. |

| 2. Combustion | The sample is combusted in a furnace at high temperatures (e.g., >1000°C) in the presence of oxygen. ifpmag.com | Furnace Temperature, Oxygen Flow. |

| 3. Absorption | The resulting gases, including hydrogen fluoride (HF), are passed through an aqueous solution to trap the fluoride ions. | Absorption solution composition. |

| 4. Analysis | The absorption solution is injected into an ion chromatograph to separate and quantify the fluoride ion concentration. | IC column, eluent, and detector. |

Particle-Induced Gamma-Ray Emission (PIGE)

Particle-Induced Gamma-Ray Emission (PIGE) is a non-destructive nuclear analysis technique used for the sensitive quantification of certain light elements, including fluorine. bizngo.orgnih.govnih.gov The method involves bombarding the sample with a high-energy proton beam. nih.gov This excites the fluorine-19 (¹⁹F) nuclei in the sample, causing them to enter an unstable state. As they return to their ground state, they emit gamma rays of a characteristic energy. nih.gov By measuring the intensity of these specific gamma rays, the total amount of fluorine in the sample can be accurately determined. nih.govclu-in.org PIGE is advantageous as it is non-destructive and can be used for rapid screening of total fluorine content in various materials. bizngo.orgclu-in.org

| Step | Description | Key Parameter |

|---|---|---|

| 1. Sample Preparation | The sample is placed in a target holder within a vacuum chamber. | Sample thickness and homogeneity. |

| 2. Irradiation | The sample is irradiated with a high-energy proton beam (e.g., 3.4 MeV) from a particle accelerator. nih.gov | Proton beam energy and current. |

| 3. Gamma-Ray Emission | Excited ¹⁹F nuclei in the sample emit characteristic gamma rays (e.g., 110 and 197 keV). | Nuclear reaction cross-section. |

| 4. Detection & Quantification | A gamma-ray detector (e.g., HPGe) measures the emitted gamma rays, and their intensity is correlated to the fluorine concentration. | Detector efficiency and measurement time. |

Advanced Fluorine NMR Spectroscopy for Molecular Identification and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus.

¹⁹F has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. chemrxiv.org A key feature of ¹⁹F NMR is its wide chemical shift range (over 350 ppm), which results in excellent signal dispersion and minimizes the risk of signal overlap, a common issue in proton (¹H) NMR. nih.govchemrxiv.org For this compound, the trifluoromethoxy (-OCF₃) group will produce a distinct singlet in the ¹⁹F NMR spectrum at a characteristic chemical shift, allowing for unambiguous identification.

Furthermore, ¹⁹F NMR can be used for precise quantitative analysis (qNMR). diva-portal.orgrsc.org The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents. nih.gov By integrating the signal of the target compound and comparing it to the integral of an internal standard with a known concentration, the exact quantity of the analyte can be determined without the need for a specific calibration curve for the target molecule itself. nih.govdiva-portal.org This makes ¹⁹F qNMR a rapid, accurate, and reliable primary method for purity assessment and quantification of fluorinated compounds. rsc.org

| Parameter | Description | Significance for Analysis |

|---|---|---|

| Nucleus | Fluorine-19 (¹⁹F) | 100% natural abundance and high sensitivity. chemrxiv.org |

| Chemical Shift | The position of the signal in the spectrum, dependent on the chemical environment. | Provides structural information for qualitative identification. The -OCF₃ group has a characteristic shift. |

| Signal Integration | The area under the NMR peak. | Directly proportional to the number of fluorine atoms, enabling accurate quantification (qNMR). nih.gov |

| Internal Standard | A stable, non-reactive fluorinated compound of known purity and concentration added to the sample. | Used as a reference for accurate quantification. |

| Relaxation Delay (D1) | A delay time between pulses to allow for full nuclear relaxation. | Crucial for ensuring the accuracy of signal integration in quantitative measurements. nih.gov |

Q & A

Q. What are the optimized synthetic routes for Methyl 2-hydroxy-5-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 2-hydroxy-5-(trifluoromethoxy)benzoic acid with methanol under acidic catalysis. Key variables include:

- Catalyst : Sulfuric acid or thionyl chloride (SOCl₂) for activating the carboxylic acid.

- Temperature : Reflux conditions (~60–80°C) to drive esterification .

- Solvent : Anhydrous methanol or dichloromethane to avoid hydrolysis.

Comparative studies with analogs (e.g., potassium salts of morpholine-sulfonyl derivatives) suggest that base-mediated deprotonation may precede esterification in multi-step syntheses .

Table 1 : Example Reaction Conditions for Ester Analog Synthesis

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzoic acid | H₂SO₄ | MeOH | 75–85 | |

| Morpholine-sulfonyl acid | KOH | H₂O/EtOH | 90 |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include:

- Aromatic protons: δ 8.22 (d, J = 2.4 Hz, 1H, C3-H), δ 7.80 (dd, J = 8.9, 2.4 Hz, 1H, C4-H) .

- Methoxy group: δ 3.95 (s, 3H).

- ¹³C NMR : Carboxylic ester (δ ~170 ppm), trifluoromethoxy (δ ~120 ppm, q, J = 270 Hz for CF₃) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 250.03 (calculated for C₉H₈F₃O₄) .

Q. What are the primary applications of this compound in biochemical research?

- Methodological Answer :

- Enzyme inhibition : The trifluoromethoxy group enhances metabolic stability, making it a candidate for studying cytochrome P450 interactions .

- Probe development : Analogous compounds (e.g., sulfonamide derivatives) are used to map active sites in hydrolases via X-ray crystallography .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement. Key steps:

Index diffraction data with SHELXS.

Refine hydrogen positions using riding models.

Validate thermal parameters for the trifluoromethoxy group (high displacement may indicate disorder) .

- Case Study : A related compound, Methyl 3-(trifluoromethoxy)benzoate, showed positional disorder in the CF₃O group, resolved via twin refinement (R-factor < 0.05) .

Q. What strategies mitigate spectral contradictions in NMR analysis, such as unexpected splitting or shifts?

- Methodological Answer :

- Dynamic effects : Rotameric splitting in the trifluoromethoxy group (e.g., δ 119–121 ppm in ¹³C NMR) can be minimized by:

- Using deuterated DMSO-d₆ to slow rotation.

- Acquiring spectra at low temperature (e.g., 0°C) .

- Solvent artifacts : Methanol-d₄ may ester exchange; verify purity via HPLC (Apollo C18 column, 210/254 nm) .

Q. How does substituent positioning (e.g., 2-hydroxy vs. 4-hydroxy) affect reactivity in trifluoromethoxy benzoates?

- Methodological Answer :

- Electrophilic substitution : The 2-hydroxy group directs electrophiles to the para position (C5), while 4-hydroxy derivatives favor meta substitution.

- Comparative Table :

| Derivative | Reactivity with Cl₂ (FeCl₃) | Major Product |

|---|---|---|

| Methyl 2-hydroxy-5-CF₃O-Bz | Chlorination at C3 | 3-Cl-2-hydroxy-5-CF₃O-Bz |

| Methyl 4-hydroxy-3-CF₃O-Bz | Chlorination at C5 | 4-hydroxy-3-CF₃O-5-Cl-Bz |

- Mechanistic Insight : Steric hindrance from CF₃O reduces regioselectivity in ortho-substituted analogs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for trifluoromethoxy benzoate derivatives?

- Methodological Answer :

- Polymorphism : Crystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs.

- Impurity effects : Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to remove residual acids .

- Example : Methyl 2-hydroxy-5-(N-phenylsulfamoyl)benzoate showed a 5°C MP variation due to residual DMF; reprecipitation in Et₂O resolved this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.